molecular formula C4H8BrNO B1267511 2-Bromo-n,n-dimethylacetamide CAS No. 5468-77-9

2-Bromo-n,n-dimethylacetamide

Cat. No.: B1267511
CAS No.: 5468-77-9
M. Wt: 166.02 g/mol
InChI Key: QPIOVNJLOVNTMW-UHFFFAOYSA-N
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Mechanism of Action

Mode of Action

It has been observed that in certain solvents, the bromo-containing anion of this compound can undergo cyclocondensation onto the carbonyl group of the amide solvent, yielding an oxazolidin-4-one derivative . This suggests that 2-Bromo-N,N-dimethylacetamide may interact with its targets through a similar mechanism, leading to changes in the target molecules.

Biochemical Analysis

Biochemical Properties

2-Bromo-n,n-dimethylacetamide plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction between this compound and cytochrome P450 leads to the formation of reactive intermediates that can modify the enzyme’s active site, altering its activity. Additionally, this compound can interact with proteins by forming covalent bonds with amino acid residues, leading to changes in protein structure and function .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can inhibit the activity of certain kinases, leading to changes in phosphorylation patterns and downstream signaling events. This compound can also affect gene expression by modifying transcription factors or other regulatory proteins, resulting in altered levels of specific mRNAs and proteins. Furthermore, this compound can impact cellular metabolism by interacting with metabolic enzymes and altering their activity .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules. This compound can bind to the active sites of enzymes, leading to enzyme inhibition or activation. For instance, this compound can inhibit the activity of cytochrome P450 by forming a covalent bond with the heme group, preventing substrate binding and catalysis. Additionally, this compound can modify the structure of proteins by reacting with amino acid residues, leading to changes in protein function and stability. These interactions can result in altered cellular processes and physiological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity. Long-term exposure to this compound can result in cumulative effects on cellular function, including changes in gene expression, protein modification, and enzyme activity. These temporal effects are important to consider when designing experiments and interpreting results .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have minimal effects on cellular function and physiology. At higher doses, this compound can exhibit toxic or adverse effects, including cell death, tissue damage, and organ dysfunction. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. It is crucial to carefully control the dosage of this compound in animal studies to avoid toxicity and ensure accurate results .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further react with biomolecules. These metabolic reactions can affect metabolic flux and the levels of specific metabolites. Additionally, this compound can influence the activity of other metabolic enzymes, leading to changes in metabolic pathways and cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes and within different cellular compartments. The localization and accumulation of this compound can affect its activity and function, influencing cellular processes and physiological effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound can accumulate in the endoplasmic reticulum, where it can interact with enzymes involved in protein folding and modification. The subcellular localization of this compound can influence its interactions with biomolecules and its overall biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-N,N-dimethylacetamide can be synthesized through a two-step process:

Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves the use of large-scale reactors where the reaction conditions such as temperature, pressure, and solvent concentrations are carefully controlled to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-N,N-dimethylacetamide primarily undergoes substitution reactions due to the presence of the bromine atom. It can also participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Bromo-N,N-dimethylacetamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2-Bromoacetamide
  • 2-Chloro-N,N-dimethylacetamide
  • 2-Bromo-N,N-diethylacetamide
  • 2-Chloro-N-methylacetamide

Comparison: 2-Bromo-N,N-dimethylacetamide is unique due to its specific reactivity profile and stability. Compared to 2-Bromoacetamide, it has a higher molecular weight and different reactivity due to the presence of the dimethyl groups. Compared to 2-Chloro-N,N-dimethylacetamide, the bromine atom in this compound makes it more reactive in nucleophilic substitution reactions .

Properties

IUPAC Name

2-bromo-N,N-dimethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8BrNO/c1-6(2)4(7)3-5/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPIOVNJLOVNTMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90280011
Record name 2-bromo-n,n-dimethylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90280011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5468-77-9
Record name 5468-77-9
Source DTP/NCI
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Record name 2-bromo-n,n-dimethylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90280011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-N,N-dimethyl-acetamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 2-Bromo-N,N-dimethylacetamide utilized in organic synthesis reactions?

A1: this compound serves as a reagent in various organic reactions, particularly in palladium-catalyzed cross-coupling reactions [] and photoredox-catalyzed radical reactions [].

  • Palladium-Catalyzed Cross-Coupling: This compound can react with aryl dioxaborolanes in the presence of a palladium catalyst []. This type of reaction allows for the formation of a new carbon-carbon bond, which is a fundamental transformation in organic synthesis.
  • Photoredox Catalysis: this compound can be employed as a source of an active methylene radical under photoredox conditions []. These radicals can participate in a cascade reaction involving addition to N-arylacrylamides, followed by nitrile insertion and homolytic aromatic substitution to construct phenanthridine derivatives.

Q2: What are the advantages of using this compound in photoredox-catalyzed reactions compared to other methods for phenanthridine synthesis?

A2: The use of this compound in the photoredox catalyzed synthesis of phenanthridines offers several advantages []:

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